Nirmatrelvir

Description

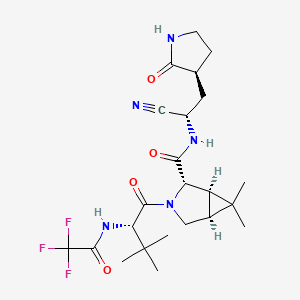

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIENCHBZNNMNKG-OJFNHCPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336829 | |

| Record name | PF-07321332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2628280-40-8 | |

| Record name | Nirmatrelvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirmatrelvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-07321332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nirmatrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9A5P7H32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Nirmatrelvir (PF-07321332): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the COVID-19 pandemic, caused by the novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), necessitated the rapid development of effective antiviral therapeutics. Nirmatrelvir (PF-07321332), the active component of Paxlovid, has emerged as a critical oral antiviral agent in the global response to the pandemic. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Lead Optimization

The development of this compound was significantly accelerated by Pfizer's prior research on inhibitors of the main protease (Mpro; also known as 3C-like protease or 3CLpro) of other coronaviruses, including the virus responsible for the 2003 SARS outbreak (SARS-CoV-1). The Mpro is an attractive drug target due to its essential role in the viral replication cycle and its high degree of conservation across coronaviruses.

The lead compound for this compound was PF-00835231, which was identified during the SARS-CoV-1 research program. While potent, PF-00835231 had poor oral bioavailability. The research team undertook a rigorous medicinal chemistry campaign to modify the scaffold of PF-00835231 to improve its pharmacokinetic properties while retaining high potency against SARS-CoV-2 Mpro. This effort led to the identification of this compound (PF-07321332) as a clinical candidate in July 2020. The timeline from the initiation of the project in March 2020 to the first synthesis of this compound was remarkably short, highlighting the urgency and efficiency of the drug development process.[1][2]

Mechanism of Action

This compound is a peptidomimetic, covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][4][5] The viral Mpro is a cysteine protease that is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 distinct sites to yield functional non-structural proteins essential for viral replication and transcription.[6] By inhibiting Mpro, this compound prevents the formation of the viral replication-transcription complex, thereby halting viral replication.[7][8][9]

The nitrile warhead of this compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[4][10] This targeted mechanism of action, coupled with the high conservation of the Mpro active site among coronaviruses, contributes to this compound's broad-spectrum activity against various coronaviruses and its robustness against emerging SARS-CoV-2 variants.[6][7]

To overcome the rapid metabolism of this compound by the cytochrome P450 3A4 (CYP3A4) enzyme, it is co-administered with a low dose of ritonavir (B1064).[3][4][5] Ritonavir is a potent inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer, increasing the plasma concentrations and prolonging the half-life of this compound, thus maintaining therapeutic levels of the drug.[3][4][5][11]

Figure 1: Mechanism of action of this compound and Ritonavir in inhibiting SARS-CoV-2 replication.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants, including variants of concern. The following table summarizes the in vitro inhibitory and antiviral activities of this compound.

| Parameter | Value | Assay Type | Cell Line | SARS-CoV-2 Variant |

| Ki | 0.933 nM | Mpro Inhibition (FRET) | - | Wild-type |

| Ki | 0.635 nM | Mpro Inhibition (FRET) | - | Omicron (P132H) |

| IC50 | 24 nM | Mpro Inhibition (FRET) | - | Wild-type |

| EC50 | 74.5 nM | Antiviral (qRT-PCR) | VeroE6 | USA-WA1/2020 (with P-gp inhibitor) |

| EC50 | 4.48 µM | Antiviral (qRT-PCR) | VeroE6 | USA-WA1/2020 (without P-gp inhibitor) |

| EC50 | 0.45 µM | Antiviral (qRT-PCR) | Calu-3 | Wild-type |

| EC50 | 32.6 - 280 nM | Antiviral | Various | Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron |

Data sourced from multiple studies.[12][13]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several animal species to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Rat | Monkey |

| Plasma Clearance (CLp) | 27.2 mL/min/kg | 17.1 mL/min/kg |

| Half-life (t1/2) | 5.1 hours | 0.8 hours |

| Oral Bioavailability | 34-50% | 8.5% |

| Plasma Protein Binding (unbound fraction) | 0.310 | 0.478 |

Data from studies without co-administration of ritonavir.[4]

Safety Pharmacology and Toxicology

Comprehensive nonclinical safety studies were conducted to support clinical development.[9]

-

Cardiovascular Safety: In telemetered cynomolgus monkeys, this compound at the highest dose tested (75 mg/kg, twice daily) resulted in transient increases in blood pressure and decreases in heart rate. No prolongation of the QTc interval or arrhythmias were observed.[1][3][14]

-

Respiratory Safety: In rats, a high dose of this compound (1,000 mg/kg) caused transient increases in respiratory rate.[1][3][14]

-

Chronic Toxicology: Repeat-dose toxicity studies of up to one month in rats (up to 1,000 mg/kg/day) and monkeys (up to 600 mg/kg/day) did not reveal any adverse findings.[1][3][14][15] Non-adverse, reversible effects included prolonged coagulation times in rats and increased transaminases in monkeys at high doses.[1]

-

Reproductive and Developmental Toxicology: Studies in rats and rabbits showed no evidence of teratogenicity or significant adverse effects on fertility or embryo-fetal development at doses up to 1000 mg/kg/day.[15][16]

Clinical Development

The clinical development program for this compound, named EPIC (Evaluation of Protease Inhibition for COVID-19), was designed to rapidly evaluate its efficacy and safety in various patient populations.

Figure 2: this compound's accelerated clinical development workflow.

Human Pharmacokinetics

The pharmacokinetic properties of this compound when co-administered with ritonavir have been evaluated in healthy volunteers and patients with COVID-19.

| Parameter | Healthy Volunteers (300mg this compound / 100mg Ritonavir) | COVID-19 Patients (Day 5 of Dosing) |

| Tmax (Time to Maximum Concentration) | ~3 hours | ~3 hours |

| Cmax (Maximum Concentration) | - | 3.43 µg/mL |

| Ctrough (Trough Concentration) | - | 1.57 µg/mL |

| Plasma Protein Binding | ~69% | - |

| Apparent Clearance (CL/F) | 6.91 L/hour (normal renal function) | - |

| Terminal Elimination Half-life (t1/2) | ~6.1 hours | - |

Data sourced from multiple clinical studies.[2][3][5][17][18][19]

Pivotal Clinical Trials

-

EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients; NCT04960202): This Phase 2/3, randomized, double-blind, placebo-controlled trial enrolled non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who were at high risk of progressing to severe illness.[10][20][21][22] The study demonstrated that treatment with this compound/ritonavir initiated within five days of symptom onset resulted in an 88% reduction in the risk of COVID-19-related hospitalization or death from any cause through Day 28 compared to placebo.[16]

-

EPIC-SR (Evaluation of Protease Inhibition for COVID-19 in Standard-Risk Patients; NCT05011513): This Phase 2/3 trial evaluated the efficacy and safety of this compound/ritonavir in non-hospitalized, symptomatic adult participants with COVID-19 who were at standard risk of progressing to severe illness.[18][23][24][25] The primary endpoint of self-reported, sustained alleviation of all symptoms for four consecutive days was not met.

-

EPIC-PEP (Evaluation of Protease Inhibition for COVID-19 in Post-Exposure Prophylaxis; NCT05041467): This Phase 2/3 study assessed the efficacy and safety of this compound/ritonavir for post-exposure prophylaxis in adults who were household contacts of an individual with a confirmed symptomatic SARS-CoV-2 infection.[2][26][27] The study did not meet its primary endpoint of reducing the risk of confirmed and symptomatic COVID-19 infection.[2][22]

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant SARS-CoV-2 Mpro in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).

-

Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

Add a defined concentration of Mpro (e.g., 30-60 nM) to the wells of a 384-well plate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of, for example, 30 µM.

-

-

Data Acquisition and Analysis:

-

Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 3: Workflow for the FRET-based Mpro inhibition assay.

Cell-Based SARS-CoV-2 Antiviral Assay (Cytopathic Effect Reduction or qRT-PCR)

This assay determines the efficacy of a compound in inhibiting SARS-CoV-2 replication in a cellular context.

Principle: The assay measures the reduction in viral-induced cytopathic effect (CPE) or the decrease in viral RNA levels in infected cells treated with the compound compared to untreated controls.

Protocol Outline:

-

Cell Culture and Compound Preparation:

-

Seed a susceptible cell line (e.g., Vero E6) in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

-

Infection and Treatment:

-

Remove the growth medium and add the medium containing the serially diluted this compound to the cells.

-

In a Biosafety Level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.002.

-

Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

Quantification of Antiviral Activity:

-

CPE Reduction Method:

-

Visually assess the cytopathic effect in each well.

-

Fix and stain the cells with a dye such as crystal violet.

-

Solubilize the dye and measure the absorbance to quantify cell viability.

-

-

qRT-PCR Method:

-

Lyse the cells and extract total RNA.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of a specific viral gene (e.g., N or E gene).

-

-

-

Data Analysis:

-

Normalize the data to untreated, infected controls.

-

Calculate the EC50 value by fitting the data to a dose-response curve, representing the concentration at which this compound inhibits viral replication by 50%.

-

Figure 4: Workflow for the cell-based antiviral activity assay.

Conclusion

The discovery and development of this compound represent a landmark achievement in the rapid response to a global pandemic. Leveraging prior knowledge of coronavirus biology and protease inhibition, scientists were able to design and advance a potent and orally bioavailable antiviral agent in an unprecedented timeframe. The comprehensive preclinical and clinical evaluation has established the safety and efficacy profile of this compound in combination with ritonavir for the treatment of COVID-19. This technical guide provides a detailed overview of the key scientific and developmental milestones of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug discovery.

References

- 1. Comprehensive Nonclinical Safety Assessment of this compound Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfizer Shares Top-Line Results from Phase 2/3 EPIC-PEP Study of PAXLOVID™ for Post-Exposure Prophylactic Use | Pfizer [pfizer.com]

- 3. Comprehensive Nonclinical Safety Assessment of this compound Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics of Oral this compound/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 8. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajps.com [iajps.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Target Attainment and Population Pharmacokinetics of this compound/Ritonavir in Critically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Reproductive and developmental safety of this compound (PF-07321332), an oral SARS-CoV-2 Mpro inhibitor in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical Trial for COVID-19. | Pfizer [pfizerclinicaltrials.com]

- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 18. broomedocs.com [broomedocs.com]

- 19. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Population pharmacokinetics of this compound/ritonavir in critically ill Chinese COVID-19 patients and recommendations for medication use: a two-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. c19early.org [c19early.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Service disconnected [covid-19.cochrane.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Pfizer Starts Global Phase 2/3 EPIC-PEP Study of Novel COVID-19 Oral Antiviral Candidate for Post-Exposure Prophylaxis in Adults | Pfizer [pfizer.com]

- 27. First-generation oral antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Nirmatrelvir's Affinity for 3CL Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Nirmatrelvir to the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound, the active component of Paxlovid, is a potent inhibitor of this critical viral enzyme, making it a cornerstone in the therapeutic arsenal (B13267) against COVID-19.[1][2][3] This document details the quantitative binding data, experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Core Concepts of this compound-3CLpro Interaction

This compound is a peptidomimetic, competitive, and reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[4] Its mechanism of action involves the nitrile warhead of the drug forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[5][6] This interaction blocks the enzyme's ability to cleave viral polyproteins, a process essential for viral replication.[1][7] The high specificity of this compound for the viral protease over human proteases contributes to its favorable safety profile.[1]

The binding of this compound to the 3CLpro is characterized by a high affinity, as evidenced by low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).[5][6] The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key residues within the protease's active site.[8][9][10]

Quantitative Binding Affinity Data

The binding affinity of this compound for the SARS-CoV-2 3CL protease has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Experimental Conditions | Reference |

| Ki (Inhibition Constant) | 3.11 nM | Recombinant SARS-CoV-2 3CLpro | [4][5] |

| IC50 (Half-maximal Inhibitory Concentration) | 19.2 nM | Full-length SARS-CoV-2 Mpro | [6] |

| 50 ± 5 nM | Wild-type 3CLpro (FRET assay) | [11] | |

| 74.5 nM | SARS-CoV-2 infected Vero E6 cells | [4] | |

| EC50 (Half-maximal Effective Concentration) | 9.18 x 10⁻⁸ mol/L | MolProphet prediction | [10][12] |

| Binding Free Energy (MM/PBSA) | -100.664 ± 0.691 kJ/mol | Molecular Dynamics Simulation | [10][12] |

| Binding Affinity (Kd) | 7 nM | [13] |

Table 1: Summary of this compound Binding Affinity to SARS-CoV-2 3CL Protease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are outlines of common experimental protocols used to assess the interaction between this compound and 3CLpro.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common method to determine the enzymatic activity of the 3CL protease and the inhibitory potential of compounds like this compound.

Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is flanked by a FRET pair (a fluorophore and a quencher). In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Dilute the recombinant SARS-CoV-2 3CLpro to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

Add the 3CLpro enzyme solution to the wells of a microplate.

-

Add the this compound dilutions (or DMSO as a control) to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Molecular Dynamics (MD) Simulations

Computational methods like MD simulations provide insights into the dynamic interactions and binding stability of the this compound-3CLpro complex at an atomic level.

Protocol Outline:

-

System Preparation:

-

Obtain the crystal structure of the SARS-CoV-2 3CLpro in complex with this compound from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogen atoms, assigning protonation states to residues, and removing water molecules.

-

Generate the topology and parameter files for the this compound molecule using a force field (e.g., AMBER, CHARMM).

-

-

Simulation Setup:

-

Solvate the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

Minimize the energy of the system to remove steric clashes.

-

-

MD Simulation:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume and then constant pressure.

-

Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Hydrogen bond analysis to quantify protein-ligand interactions.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

-

-

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the 3CL protease.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Caption: Workflow for a FRET-based enzymatic assay to determine this compound IC50.

Caption: Workflow for molecular dynamics simulation of the this compound-3CLpro complex.

References

- 1. iajps.com [iajps.com]

- 2. This compound/ritonavir - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary and Structural Insights about Potential SARS-CoV-2 Evasion of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Molecular Insights into Structural Dynamics and Binding Interactions of Selected Inhibitors Targeting SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of this compound resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

Structural Basis of Nirmatrelvir Inhibition of Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir, the active component of PAXLOVID™, is an orally bioavailable antiviral agent that has demonstrated significant efficacy against SARS-CoV-2.[1][2] This technical guide provides an in-depth analysis of the structural and molecular basis of this compound's mechanism of action. By targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication, this compound effectively halts the viral life cycle.[1][3][4] This document details the drug's interaction with Mpro, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Introduction: Targeting the Viral Engine

The SARS-CoV-2 genome encodes large polyproteins, pp1a and pp1ab, which must be cleaved into functional non-structural proteins (NSPs) to form the viral replication and transcription complex.[3] The SARS-CoV-2 main protease (Mpro) is a cysteine protease that plays a critical role in this process, executing cleavage at 11 distinct sites on the polyproteins.[3] Due to its indispensable role in viral replication and its high degree of conservation across coronaviruses, Mpro is a prime target for antiviral therapeutics.[3][5]

This compound (formerly PF-07321332) is a peptidomimetic inhibitor specifically designed to target the active site of SARS-CoV-2 Mpro.[1][2][5] It is co-packaged with ritonavir (B1064), a cytochrome P450 3A4 inhibitor, which serves to slow the metabolic breakdown of this compound, thereby increasing its plasma concentration and therapeutic efficacy.[2][4][5]

Mechanism of Action: A Reversible Covalent Inhibition

This compound functions as a reversible, covalent inhibitor of the SARS-CoV-2 Mpro.[1][3][6] The inhibition mechanism involves the formation of a covalent bond between the nitrile warhead of this compound and the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[3][6]

The key steps in the inhibition process are:

-

Binding to the Active Site: this compound, being a peptidomimetic, mimics the natural substrate of Mpro, allowing it to fit into the enzyme's active site.

-

Catalytic Dyad Interaction: The Mpro active site contains a catalytic dyad composed of Cysteine 145 and Histidine 41.[7][8]

-

Covalent Bond Formation: The nucleophilic Cys145 attacks the electrophilic carbon of this compound's nitrile group. This interaction is facilitated by the proximity of His41.[3] The result is the formation of a reversible thioimidate adduct.[3]

-

Inhibition of Proteolysis: The formation of this covalent complex blocks the active site, preventing Mpro from cleaving the viral polyproteins and thus inhibiting viral replication.[3][5]

The following diagram illustrates the inhibition of the viral replication pathway by this compound.

Caption: this compound inhibits viral replication by targeting Mpro.

Structural Insights from X-ray Crystallography

High-resolution X-ray crystal structures of the this compound-Mpro complex have provided detailed insights into the binding interactions.[3][9] These structures reveal that this compound occupies the substrate-binding pocket of Mpro, forming extensive interactions with key residues.

The key interactions include:

-

Covalent Bond: A C-S covalent bond with a length of approximately 1.8 Å is formed between the nitrile carbon of this compound and the Sγ atom of Cys145.[3]

-

Hydrogen Bonds: The lactam nitrogen of this compound forms a hydrogen bond with the side chain of Glu166, while the lactam carbonyl oxygen forms a hydrogen bond with His163.[9]

-

Hydrophobic Interactions: The various hydrophobic moieties of this compound engage in van der Waals interactions with hydrophobic residues lining the Mpro active site.

These multiple points of contact contribute to the high binding affinity and specificity of this compound for the SARS-CoV-2 Mpro.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against SARS-CoV-2 Mpro has been extensively characterized using various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Wildtype and Variant SARS-CoV-2 Mpro

| Mpro Variant | Predominant Mutation | Ki (nM) |

| Wildtype (Washington strain) | - | 0.933 |

| Alpha (B.1.1.7) | K90R | 1.05 |

| Beta (B.1.351) | K90R | 1.05 |

| Gamma (P.1) | K90R | 1.05 |

| Lambda (C.37) | G15S | 4.07 |

| Omicron (B.1.1.529) | P132H | 0.635 |

Data sourced from scientific literature.[1][10][11][12]

Table 2: Antiviral Activity of this compound in Cell Culture

| Parameter | Value | Cell Line | Assay Condition |

| EC50 | 74.5 nM | VeroE6 | Co-treated with P-glycoprotein inhibitor CP-100356 |

| IC50 | 7.9 - 10.5 nM | - | Against various SARS-CoV-2 variants |

| EC50 | 32.6 - 280 nM | - | Against different SARS-CoV-2 strains |

Data sourced from scientific literature.[9][13]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of compounds against purified SARS-CoV-2 Mpro.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

-

Test compound (this compound)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of purified Mpro to each well of the microplate.

-

Add the serially diluted test compound to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[14]

The following diagram illustrates the workflow for the FRET-based enzymatic assay.

Caption: Workflow for determining IC50 using a FRET-based assay.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mpro-Nirmatrelvir complex at atomic resolution.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant SARS-CoV-2 Mpro.[10]

-

Co-crystallization: Mix the purified Mpro with an excess of this compound and set up crystallization trials using various conditions (e.g., vapor diffusion).

-

Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them. Collect X-ray diffraction data using a synchrotron beamline.[6]

-

Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement with a known Mpro structure as a search model. Refine the atomic model against the experimental data.[6]

-

Structural Analysis: Analyze the final refined structure to identify the detailed molecular interactions between this compound and the Mpro active site.

The following diagram illustrates the logical relationship of this compound's covalent inhibition mechanism.

References

- 1. Structural basis for the in vitro efficacy of this compound against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The history, mechanism, and perspectives of this compound (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 6. Structural insights into the this compound-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evolutionary and Structural Insights about Potential SARS-CoV-2 Evasion of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of P1 and P4 Modifications of this compound: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Structural basis for the in vitro efficacy of this compound against SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances and challenges in using this compound and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pharmacokinetics and Pharmacodynamics of Nirmatrelvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (PF-07321332) is an orally bioavailable antiviral agent developed by Pfizer, which has become a critical therapeutic in the management of COVID-19.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] To enhance its pharmacokinetic profile and ensure sustained therapeutic concentrations, this compound is co-administered with ritonavir (B1064), a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[1][3] This combination, marketed as Paxlovid™, has demonstrated significant efficacy in reducing the risk of hospitalization and death in high-risk patients with mild-to-moderate COVID-19.[4][5] This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[1][6] The Mpro enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins, a process that is indispensable for viral replication.[2] By binding to the active site, this compound forms a reversible covalent bond with Cys145, effectively blocking the proteolytic activity of Mpro and thereby inhibiting viral replication.[1][6] This mechanism of action is highly specific to the viral protease, which has no close human homologues, contributing to the drug's favorable safety profile.[1]

dot

In Vitro Activity

This compound has demonstrated potent in vitro activity against SARS-CoV-2 and its variants of concern. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Ki | 0.00311 µM | Biochemical (Mpro Inhibition) | - | [1] |

| IC50 | 0.0192 µM | Biochemical (Mpro Inhibition) | - | [1] |

| EC50 | 0.033 - 0.0745 µM | Cell-based (Antiviral) | HEK293T-hACE2 / Vero E6 | [7] |

| EC90 | 292 ng/mL | Cell-based (Antiviral) | - | [1] |

Resistance

SARS-CoV-2 can develop resistance to this compound through mutations in the Mpro gene.[8] In vitro studies have identified several amino acid substitutions that can reduce susceptibility to the drug.[3][9] The most notable mutation conferring significant resistance is E166V.[8] However, this mutation can also lead to a reduction in viral fitness, which may be restored by compensatory mutations such as L50F.[8] Surveillance of emergent Mpro mutations in clinical settings is ongoing to monitor for potential impacts on therapeutic efficacy.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by its co-administration with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting CYP3A4-mediated metabolism.[1][3] This "boosting" effect increases the plasma concentrations and prolongs the half-life of this compound, allowing for twice-daily oral dosing.[1]

Absorption

When administered orally with ritonavir, this compound reaches its maximum plasma concentration (Tmax) in approximately 3 hours.[9] The administration with a high-fat meal can slightly increase the rate and extent of absorption, but this effect is not considered clinically meaningful, and the drug can be taken with or without food.[1]

Distribution

This compound is approximately 69% bound to human plasma proteins.[1][9] It has a mean apparent volume of distribution of 104.7 L when co-administered with ritonavir, indicating distribution into tissues.[1][9]

Metabolism

This compound is a substrate of the cytochrome P450 enzyme CYP3A4.[9][10] Ritonavir is a potent inhibitor of CYP3A4, and its co-administration significantly reduces the metabolic clearance of this compound.[1][3] This inhibition is the cornerstone of the combination therapy, ensuring that this compound concentrations remain above the EC90 for the entire dosing interval.[1]

dot

Excretion

With CYP3A4-mediated metabolism inhibited by ritonavir, the primary route of elimination for this compound is renal excretion.[1][9] Approximately 49.6% of an administered dose is excreted in the urine and 35.3% in the feces, primarily as unchanged drug.[1] The mean elimination half-life of this compound when co-administered with ritonavir is approximately 6.05 to 8.0 hours.[1][11]

| Pharmacokinetic Parameter | Value (with Ritonavir) | Reference |

| Tmax (Time to Peak Concentration) | ~3 hours | [9] |

| Plasma Protein Binding | ~69% | [1][9] |

| Apparent Volume of Distribution (Vd/F) | 104.7 L | [1][9] |

| Elimination Half-life (t1/2) | 6.05 - 8.0 hours | [1][11] |

| Primary Route of Elimination | Renal | [1][9] |

Special Populations

Renal Impairment: Since this compound is primarily cleared by the kidneys when co-administered with ritonavir, dose adjustments are necessary for patients with moderate renal impairment.[1] For patients with severe renal impairment, the use of this compound/ritonavir is contraindicated.[12]

Hepatic Impairment: No dose adjustment is required for patients with mild or moderate hepatic impairment.[13][14]

Key Experimental Protocols

In Vitro Mpro Inhibition Assay (FRET-based)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro. A Förster Resonance Energy Transfer (FRET) peptide substrate is used, which contains a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

Methodology:

-

Reagents: Purified recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP), and test compound (this compound).[15][16]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add Mpro enzyme to each well.

-

Add the diluted this compound to the wells and incubate to allow for binding.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the concentration of this compound that inhibits Mpro activity by 50% (IC50) by fitting the data to a dose-response curve.[15]

dot

Cell-based Antiviral Activity Assay

Principle: This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell culture system. The reduction in viral replication is typically quantified by measuring the amount of viral RNA produced.

Methodology:

-

Materials: A susceptible cell line (e.g., Vero E6), SARS-CoV-2 viral stock, cell culture medium, and this compound.[17]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to form a monolayer.

-

Treat the cells with serial dilutions of this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 48 hours).

-

Extract viral RNA from the cells or supernatant.

-

Quantify the viral RNA levels using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[17]

-

-

Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by fitting the viral RNA levels to a dose-response curve.[17]

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using Fluorine NMR Spectroscopy

Principle: This innovative approach utilizes the fluorine atoms in the this compound molecule as a unique signature to track the drug's fate in the human body, replacing the need for traditional radiolabeling.

Methodology:

-

Study Design: A single oral dose of this compound/ritonavir is administered to healthy volunteers.[18]

-

Sample Collection: Urine and feces are collected over a period of up to 10 days.[18]

-

Analysis:

-

Data Analysis: The data from 19F-NMR and LC-MS are combined to determine the mass balance, routes of excretion, and metabolic profile of this compound.[18]

Determination of Plasma Protein Binding

Principle: Various methods can be employed to determine the extent to which a drug binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.

Methodology (Equilibrium Dialysis - a common method):

-

Apparatus: A dialysis chamber with two compartments separated by a semipermeable membrane.

-

Procedure:

-

Place a solution of this compound in one compartment and human plasma in the other.

-

Allow the system to reach equilibrium, during which the unbound drug will diffuse across the membrane.

-

Measure the concentration of this compound in both compartments.

-

-

Data Analysis: Calculate the percentage of protein-bound drug based on the concentration difference at equilibrium.[20]

Conclusion

This compound, when co-administered with the pharmacokinetic enhancer ritonavir, is a highly effective oral antiviral for the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 main protease disrupts viral replication. The pharmacokinetic properties of this compound are well-characterized, with ritonavir playing a crucial role in maintaining therapeutic concentrations. A thorough understanding of its pharmacokinetics and pharmacodynamics, as detailed in this guide, is essential for its continued effective and safe use, as well as for the development of next-generation antiviral therapies. The innovative use of techniques like fluorine NMR spectroscopy has accelerated its clinical development, providing a model for future drug development programs.[1][21] Continued surveillance for potential resistance and a clear understanding of its drug-drug interaction profile remain critical aspects of its clinical management.

References

- 1. In vitro selection and analysis of SARS-CoV-2 this compound resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated virologic analysis of resistance to this compound/ritonavir in individuals across four phase 2/3 clinical studies for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] In vitro and in vivo characterization of SARS-CoV-2 strains resistant to this compound | Semantic Scholar [semanticscholar.org]

- 4. first10em.com [first10em.com]

- 5. Oral this compound for High-Risk, Nonhospitalized Adults with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro selection and analysis of SARS-CoV-2 this compound resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro selection and analysis of SARS-CoV-2 this compound resistance mutations contributing to clinical virus resistance surveillance (Journal Article) | OSTI.GOV [osti.gov]

- 9. In vitro and in vivo characterization of SARS-CoV-2 strains resistant to this compound [ideas.repec.org]

- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 11. Pharmacokinetics of Oral this compound/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Species differences in plasma protein binding of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease inhibitor this compound (2023) | Siennah R Greenfield | 5 Citations [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. Structural basis for the in vitro efficacy of this compound against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Metabolism and Excretion of this compound in Humans Using Quantitative Fluorine Nuclear Magnetic Resonance Spectroscopy: A Novel Approach for Accelerating Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 21. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound/Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nirmatrelvir: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication. Administered in combination with ritonavir (B1064) under the brand name Paxlovid, this compound has emerged as a critical therapeutic option for the treatment of COVID-19. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is a complex small molecule with multiple chiral centers. Its systematic IUPAC name is (1R,2S,5S)-N-((1S)-1-cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R,2S,5S)-N-((1S)-1-cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

| SMILES String | CC1([C@@H]2[C@H]1--INVALID-LINK--(C)C)NC(=O)C(F)(F)F">C@HC(=O)N--INVALID-LINK--C#N)C |

| InChI Key | LIENCHBZNNMNKG-OJFNHCPVSA-N |

| CAS Number | 2628280-40-8 |

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are crucial for its efficacy as an oral therapeutic. It is a white to off-white crystalline powder.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H32F3N5O4 | [1] |

| Molecular Weight | 499.54 g/mol | |

| Melting Point | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| Calculated logP | 2.385 | [2] |

| Aqueous Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Freely soluble in methanol | [2] |

| pKa | Not explicitly stated |

Table 3: Pharmacokinetic (ADME) Properties of this compound (when co-administered with Ritonavir)

| Property | Value | Reference |

| Bioavailability | Orally bioavailable | [3] |

| Time to Maximum Plasma Concentration (Tmax) | Approximately 3 hours | [3] |

| Protein Binding | 69% | |

| Metabolism | Substrate of CYP3A4; metabolism is inhibited by ritonavir. | |

| Elimination Half-life | Not explicitly stated | |

| Excretion | Primarily renal elimination when co-administered with ritonavir. |

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins essential for viral replication.

The mechanism of inhibition involves the nitrile warhead of this compound forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification blocks the substrate-binding site and inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.

Ritonavir is co-administered with this compound to act as a pharmacokinetic enhancer. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound. By inhibiting CYP3A4, ritonavir slows down the breakdown of this compound, leading to higher and more sustained plasma concentrations of the active drug, thereby enhancing its antiviral efficacy.

References

- 1. Computational investigation into Nirematrelvir/Ritonavir synergetic efficiency compared with some approved antiviral drugs targeting main protease (Mpro) SARS-CoV-2 Omicron variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to synthesise this compound on a large scale?_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir, the active component of the oral antiviral medication PAXLOVID™, is a potent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2. This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[1] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of coronaviruses. It includes detailed experimental protocols for key assays, a compilation of quantitative data from various studies, and visualizations of the drug's mechanism of action and experimental workflows.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the highly conserved main protease (Mpro) of coronaviruses.[2] Mpro plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[3] this compound is designed to fit into the active site of Mpro, where its nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145).[1] This binding blocks the protease's activity, thereby inhibiting viral replication.[2] Due to the high degree of conservation of the Mpro active site across different coronaviruses, this compound exhibits broad-spectrum activity.[4]

Caption: this compound's mechanism of action against coronavirus Mpro.

Quantitative In Vitro Activity

The following tables summarize the in vitro efficacy of this compound against various coronaviruses, as determined by different antiviral assays. The half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki) are key parameters used to quantify the potency of an antiviral compound. The 50% cytotoxic concentration (CC50) is also provided to assess the selectivity of the drug.

Table 1: In Vitro Activity of this compound against SARS-CoV-2 and its Variants

| SARS-CoV-2 Variant | Cell Line | Assay Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| USA-WA1/2020 | VeroE6 P-gp KO | qRT-PCR | 38.0 | >100 | >2631 | [5] |

| USA-WA1/2020 | HeLa-ACE2 | Immunofluorescence | 22.5 | >10 | >444 | [6] |

| USA-WA1/2020 | Vero-TMPRSS2 | Immunofluorescence | 33.7 | >10 | >297 | [6] |

| Alpha (B.1.1.7) | VeroE6 P-gp KO | qRT-PCR | 41.0 | >100 | >2439 | [5] |

| Alpha (B.1.1.7) | HeLa-ACE2 | Immunofluorescence | 24.8 | >10 | >403 | [6] |

| Beta (B.1.351) | VeroE6 P-gp KO | qRT-PCR | 127.2 | >100 | >786 | [5] |

| Beta (B.1.351) | HeLa-ACE2 | Immunofluorescence | 20.9 | >10 | >478 | [6] |

| Gamma (P.1) | VeroE6 P-gp KO | qRT-PCR | 24.9 | >100 | >4016 | [5] |

| Delta (B.1.617.2) | VeroE6 P-gp KO | qRT-PCR | 15.9 | >100 | >6289 | [5] |

| Delta (B.1.617.2) | HeLa-ACE2 | Immunofluorescence | 24.3 | >10 | >411 | [6] |

| Omicron (B.1.1.529) | VeroE6 P-gp KO | qRT-PCR | 16.2 | >100 | >6172 | [5] |

| Omicron (B.1.1.529) | HeLa-ACE2 | Immunofluorescence | 26.6 | >10 | >376 | [6] |

| Lambda (C.37) | VeroE6 P-gp KO | qRT-PCR | 21.2 | >100 | >4717 | [5] |

| Mu (B.1.621) | VeroE6 P-gp KO | qRT-PCR | 25.7 | >100 | >3891 | [5] |

Table 2: In Vitro Activity of this compound against Other Human Coronaviruses

| Coronavirus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| HCoV-OC43 | Huh7 | qRT-PCR | 0.09 | >100 | >1111 | [7] |

| HCoV-229E | Huh7 | qRT-PCR | 0.29 | >100 | >345 | [7] |

| HCoV-NL63 | LLC-MK2 | qRT-PCR | Limited Inhibition | >100 | - | [7] |

| MERS-CoV | VeroE6 | CPE | Not specified | >100 | - | [4] |

| SARS-CoV-1 | VeroE6 | CPE | Not specified | >100 | - | [4] |

Table 3: Biochemical Activity of this compound against Coronavirus Mpro

| Coronavirus Mpro Variant | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| SARS-CoV-2 (Wild Type) | FRET | 0.933 | 10 - 13 | [8][9] |

| SARS-CoV-2 Alpha, Beta, Gamma (K90R) | FRET | - | 10 - 13 | [8] |

| SARS-CoV-2 Lambda (G15S) | FRET | - | 10 - 13 | [8] |

| SARS-CoV-2 Omicron (P132H) | FRET | 0.635 | 10 - 13 | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral activity studies. The following sections outline the protocols for the most common assays used to evaluate this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[10]

Materials:

-

Cells: Vero E6, Huh-7, or other susceptible cell lines.

-

Virus: SARS-CoV-2, HCoV-229E, HCoV-OC43, etc.

-

Compound: this compound, serially diluted.

-

Media: Appropriate cell culture medium (e.g., MEM with 2% FBS).

-

Reagents: Cell viability reagent (e.g., CellTiter-Glo®).

-

Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayer.

-

Add the diluted virus to the wells at a predetermined multiplicity of infection (MOI).

-

Immediately add the serially diluted this compound to the respective wells.

-

Include virus control (cells + virus, no compound) and cell control (cells only, no virus) wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells.

-

CPE Assessment:

-

Visually inspect the plates under a microscope to assess the degree of CPE.

-

Quantify cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence or by using a neutral red uptake assay.[11]

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to determine the EC50 value.

-

Caption: Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques formed in the presence of an antiviral compound.[12]

Materials:

-

Cells: Vero E6 or a similar cell line that forms plaques.

-

Virus: Plaque-forming coronavirus strain.

-

Compound: this compound, serially diluted.

-

Media: Growth medium and infection medium (lower serum concentration).

-

Overlay Medium: Semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

-

Stain: Crystal violet or neutral red.

-

Plates: 6-well or 12-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound-Virus Incubation:

-

Prepare serial dilutions of this compound.

-

Mix each drug dilution with a standardized amount of virus and incubate for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayer with PBS.

-

Inoculate the cells with the virus-drug mixtures.

-

Incubate for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Overlay:

-

Aspirate the inoculum.

-

Add the semi-solid overlay medium to each well.

-

-

Incubation: Incubate the plates for 2-4 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Plaque Visualization:

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a stained background.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Caption: Workflow for a standard Plaque Reduction Assay.

Conclusion

The in vitro data robustly demonstrates that this compound is a potent and broad-spectrum inhibitor of a wide range of coronaviruses, including numerous SARS-CoV-2 variants of concern. Its consistent low nanomolar to micromolar efficacy across different cell lines and assay formats underscores its effectiveness at the cellular level. The highly conserved nature of the Mpro target suggests that this compound is likely to retain its activity against future coronavirus variants. The detailed protocols provided in this guide serve as a valuable resource for researchers conducting in vitro evaluations of this compound and other Mpro inhibitors.

References

- 1. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 3. In vitro selection and analysis of SARS-CoV-2 this compound resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and challenges in using this compound and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Main protease mutants of SARS-CoV-2 variants remain susceptible to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Early-Stage Research and Development of Nirmatrelvir and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (formerly PF-07321332) is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1] As a critical enzyme in the viral replication cycle, 3CLpro is responsible for the proteolytic processing of viral polyproteins into functional non-structural proteins.[2][3] Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral therapeutics.[4] This technical guide provides an in-depth overview of the early-stage research and development of this compound and its analogs, focusing on preclinical data, experimental methodologies, and key biological pathways.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine (Cys145) residue in the active site of the SARS-CoV-2 3CLpro.[5] This binding prevents the protease from cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites, which is an essential step for the virus to produce functional proteins required for its replication and transcription.[2][3] The inhibition of this process disrupts the viral life cycle.

Quantitative Data: In Vitro Activity of this compound and Analogs

The following tables summarize the in vitro inhibitory activity against SARS-CoV-2 Mpro (IC50 or Ki) and the antiviral activity in cell-based assays (EC50) for this compound and a selection of its analogs. Modifications at the P1 and P4 positions have been shown to significantly impact potency.[6][7]

Table 1: In Vitro SARS-CoV-2 Mpro Inhibition and Antiviral Activity of this compound and Analogs [6]

| Compound | P1 Modification | P4 Modification | Mpro Inhibition (IC50/Ki, nM) | Antiviral Activity (EC50, µM) |

| This compound | 5-membered lactam | Trifluoroacetamide | 0.26 (Ki) | 2.0 |

| Analogue 1 | 6-membered lactam | Trifluoroacetamide | 0.04 (Ki) | 0.26 |

| Analogue 2 | 5-membered lactam | Chloroacetamide | 0.15 (Ki) | 1.5 |

| Analogue 3 | 6-membered lactam | Chloroacetamide | 0.09 (Ki) | 0.8 |

| Analogue 4 | 5-membered lactam | Difluoroacetamide | 0.21 (Ki) | 1.8 |

| Analogue 5 | 6-membered lactam | Difluoroacetamide | 0.11 (Ki) | 0.9 |

Preclinical Pharmacokinetics

Preclinical studies in animal models were crucial for understanding the pharmacokinetic profile of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 27.2 | 5.1 | 34-50 |

| Monkey | 17.1 | 0.8 | 8.5 |

Experimental Protocols

SARS-CoV-2 3CLpro Förster Resonance Energy Transfer (FRET) Inhibition Assay

This biochemical assay directly measures the enzymatic activity of purified recombinant 3CLpro and the inhibitory potential of test compounds.

Materials:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]

-

SARS-CoV-2 3CLpro: Purified recombinant enzyme.[2]

-

FRET Substrate: (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2.[2]

-

Test Compounds: Serially diluted in DMSO.

-

Reaction Plates: Black, low-binding 96-well or 384-well microplates.

Protocol:

-

Add 2 µL of each test compound dilution or DMSO (as a negative control) to the wells of the microplate.[2]

-

Add 88 µL of the 3CLpro solution (final concentration typically 20-100 nM) to each well.[2]

-

Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor binding.[2]

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (final concentration typically 15-20 µM) to each well.[2]

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over 15-30 minutes (Excitation: ~340-360 nm, Emission: ~460-480 nm).[2]

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of test compounds in inhibiting SARS-CoV-2 replication in a cellular context.

Materials:

-

Cell Line: Vero E6 cells or other susceptible cell lines.

-

Cell Culture Medium: DMEM with 10% FBS.

-

SARS-CoV-2 Virus Stock: Known titer.

-

Test Compounds: Serially diluted in culture medium.

-

96-well Cell Culture Plates.

-

RNA Extraction Kit.

-

qRT-PCR Reagents and Instrument.

Protocol:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted compounds.

-

In a Biosafety Level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.

-

Lyse the cells and extract total RNA from the cell culture supernatant or cell lysate.

-

Quantify the amount of viral RNA using a one-step qRT-PCR assay targeting a specific viral gene (e.g., N or E gene).

-

Determine the viral RNA levels for each compound concentration and normalize to untreated, infected controls.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

Preclinical Development Workflow

The preclinical development of a 3CL protease inhibitor like this compound follows a structured workflow from initial discovery to in vivo efficacy studies.

Conclusion

The early-stage research on this compound and its analogs demonstrates a systematic and data-driven approach to antiviral drug discovery. Through iterative cycles of design, synthesis, and biological evaluation, potent inhibitors of the SARS-CoV-2 main protease were identified. The detailed experimental protocols and preclinical data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, providing a foundation for future antiviral research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of P1 and P4 Modifications of this compound: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coronavirus 3CLpro proteinase cleavage sites: Possible relevance to SARS virus pathology - PMC [pmc.ncbi.nlm.nih.gov]

Nirmatrelvir Target Validation in the SARS-CoV-2 Life Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapeutics. Among the most successful outcomes of this endeavor is Paxlovid™, an oral antiviral drug containing nirmatrelvir as its active component against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the target validation of this compound, focusing on its mechanism of action within the SARS-CoV-2 life cycle. We delve into the critical role of the main protease (Mpro), the molecular interactions of this compound with its target, and the experimental methodologies used to validate its efficacy. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: The SARS-CoV-2 Main Protease (Mpro) as a Prime Antiviral Target

The SARS-CoV-2 virus, a member of the Coronaviridae family, relies on a complex life cycle to replicate within host cells.[1] A crucial step in this process is the cleavage of two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA genome.[2][3] This cleavage is mediated by viral proteases and results in the production of functional non-structural proteins (nsps) that are essential for viral replication and transcription.[1][2]

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease responsible for the majority of these cleavage events, processing the polyproteins at 11 distinct sites.[1][2][4] The indispensable role of Mpro in the viral life cycle, coupled with its high degree of conservation across coronaviruses and the lack of a close human homolog, establishes it as an ideal target for antiviral drug development.[3][5][6] Inhibition of Mpro activity effectively halts the viral replication cascade.[1]

This compound: A Potent Mpro Inhibitor

This compound (formerly PF-07321332) is a peptidomimetic, reversible covalent inhibitor specifically designed to target the SARS-CoV-2 Mpro.[5][7] Its mechanism of action involves the nitrile "warhead" of the molecule forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[8][9] This binding blocks the enzyme's ability to cleave the viral polyproteins, thereby inhibiting viral replication.[10]

This compound is co-packaged with ritonavir (B1064), a pharmacokinetic enhancer.[5] Ritonavir inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing this compound.[5][7] This inhibition slows the breakdown of this compound, increasing its plasma concentration and duration of action, thus ensuring it remains at therapeutic levels to effectively combat the virus.[5][7]

Quantitative Efficacy of this compound

The potency of this compound has been extensively evaluated through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics used to quantify its efficacy.

Enzymatic Inhibition (IC50) and Inhibitory Constant (Ki)

The IC50 value represents the concentration of this compound required to inhibit 50% of the Mpro enzymatic activity in a biochemical assay. The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

| Parameter | Value (nM) | SARS-CoV-2 Variant | Reference |

| IC50 | 19.2 | Wild Type | [8] |

| Ki | 3.11 | Wild Type | [8] |

| Ki | 0.933 | Wild Type | [11] |

| Ki | 0.635 | Omicron (B.1.1.529) | [11] |

Antiviral Activity in Cell Culture (EC50 & EC90)

The EC50 and EC90 values represent the concentrations of this compound required to inhibit 50% and 90% of viral replication in cell-based assays, respectively. These values provide a more biologically relevant measure of antiviral activity.

| Cell Line | SARS-CoV-2 Isolate/Variant | EC50 (nM) | EC90 (nM) | Reference |

| dNHBE | USA-WA1/2020 | 62 | 181 | [8] |

| Vero E6 | USA-WA1/2020 | 74.5 | - | [7] |

| A549 | Not Specified | - | 56.1 - 215 | [7] |

| dNHBE | Not Specified | - | 56.1 - 215 | [7] |

| HeLa-ACE2 | Omicron | Not specified, but similar to WA1 | - | [12] |

| HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | 33 (mean) | - | [13] |

Experimental Protocols for Target Validation

The validation of this compound as a potent Mpro inhibitor involved a series of biochemical and cell-based assays. Below are detailed methodologies for these key experiments.